tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula and a CAS number of 577768-59-3. This compound is classified as a piperazine derivative, which is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders.
The compound is synthesized and supplied by various chemical manufacturers, including Fluorochem Ltd. and Sigma-Aldrich. It is primarily used for research purposes and is not intended for therapeutic use without further development and testing.
tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate falls under the category of heterocyclic compounds due to its pyrrole and piperazine moieties. Its structural complexity makes it a subject of interest in drug discovery, particularly as a potential modulator of biological pathways.
The synthesis of tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. Key steps include:
Specific reaction conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing yield and purity. For example, using polar aprotic solvents can enhance the solubility of reactants and facilitate better reaction kinetics.
The molecular structure consists of a piperazine ring linked to a pyrrole derivative via a carbon chain that includes a carboxylate group. The tert-butyl group enhances lipophilicity, which may influence biological activity.
The compound can participate in various chemical reactions typical for piperazine derivatives, including:
Reactions are often conducted under controlled conditions to prevent side reactions and improve selectivity. Analytical techniques such as high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
While specific mechanisms for tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate have not been extensively documented, compounds with similar structures often act as modulators of neurotransmitter systems or kinases involved in cellular signaling pathways.
Research indicates that related compounds may inhibit specific kinases or receptors, suggesting potential therapeutic applications in treating neurological disorders or other conditions mediated by these pathways.
The compound exhibits stability under ambient conditions but should be stored away from moisture and light to prevent degradation. Its reactivity profile allows it to engage in further synthetic modifications or biological interactions.
tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate is primarily utilized in:
This compound represents an intriguing area of research within medicinal chemistry due to its structural features and potential biological activities. Further studies are needed to elucidate its full range of applications and mechanisms of action.
The 1H-pyrrolo[2,3-b]pyridine nucleus (also termed 7-azaindole) is a privileged bicyclic heterocycle in medicinal chemistry due to its bioisosteric relationship with endogenous purines and its versatile hydrogen-bonding capabilities. This scaffold exhibits a balanced amphiphilic character, where the pyrrole-like nitrogen confers moderate lipophilicity while the pyridine nitrogen enhances aqueous solubility—a critical determinant of oral bioavailability [6]. The planar bicyclic system facilitates π-stacking interactions with biological targets, particularly enzymes and receptors involved in nucleotide binding and signal transduction. Notably, this core structure demonstrates enhanced binding specificity compared to simpler monocyclic heterocycles due to its constrained geometry and reduced conformational flexibility [8].
Table 1: Therapeutic Applications of Pyrrolo[2,3-b]pyridine Derivatives
Biological Target | Therapeutic Area | Reported Activity | Reference Compound |
---|---|---|---|
Plasmodium falciparum | Antimalarial | IC₅₀ = 0.023 μM (CQR W2 strain) | Triazolopyrimidine hybrids [5] |
PfDHODH Enzyme | Antimalarial | IC₅₀ = 0.70 μM (enzyme inhibition) | Compound 1 [5] |
Urease Enzyme | Anti-infective | IC₅₀ = 2.0–3.9 μM (jack bean urease) | Pyridylpiperazine hybrids [9] |
Kinases (e.g., JAK2) | Oncology/Inflammation | Sub-nanomolar inhibition reported in literature | Preclinical candidates |
Recent advances highlight the scaffold's prominence in infectious disease therapeutics. Molecular hybridization strategies incorporating pyrrolo[2,3-b]pyridine into antimalarial agents have yielded compounds with low nanomolar efficacy against both chloroquine-sensitive and resistant Plasmodium falciparum strains. These hybrids demonstrate unique mechanisms of action distinct from chloroquine, circumventing established resistance pathways [2] [5]. Similarly, urease inhibitors featuring this core exhibit IC₅₀ values significantly lower than standard inhibitors like thiourea (23.2 ± 11.0 μM), with computational analyses confirming favorable binding interactions at the enzyme's active site [9]. The structural plasticity of the pyrrolopyridine ring allows for diverse substitution patterns at the 1-, 3-, and 4-positions, enabling medicinal chemists to fine-tune electronic properties, steric bulk, and hydrogen bond donor/acceptor capacity to optimize target engagement.
Piperazine incorporation represents a sophisticated molecular design strategy to ameliorate the drug-likeness of bioactive scaffolds. The piperazine ring in "tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate" serves as a conformationally flexible spacer that connects the pyrrolopyridine pharmacophore with the tert-butyl carboxylate group. This secondary amine-bridged alicyclic system contributes significantly to the compound's physicochemical profile: it introduces a basic nitrogen (pKₐ ~9.0) that promotes water solubility via salt formation in acidic environments, while the hydrophobic ethylene bridges maintain membrane permeability [5] [9]. This balanced solubility-permeability dynamic is crucial for oral absorption and central nervous system penetration when targeting intracellular pathogens or neurological targets.
Table 2: ADME Contributions of Piperazine Moieties in Drug Candidates
ADME Parameter | Piperazine Contribution | Impact on Drug Profile |
---|---|---|
Solubility | Protonation at physiological pH | Enhanced aqueous solubility (>50-fold increase in acidic media) |
Metabolic Stability | Resistance to oxidative metabolism | Reduced CYP450-mediated clearance |
Protein Binding | Moderate plasma protein binding (~70-85%) | Optimal free fraction for pharmacological activity |
Conformational Flexibility | Rotatable bonds enabling target adaptation | Improved binding kinetics and selectivity |
The piperazine ring's capacity for hydrogen bonding significantly influences pharmacokinetic behavior. The tertiary nitrogen acts as a hydrogen bond acceptor, facilitating interactions with biological membranes and transport proteins, while the carbon backbone engages in hydrophobic interactions. This dual functionality was demonstrated in pyridylpiperazine-urease inhibitor complexes, where molecular docking revealed critical hydrogen bonds between the piperazine nitrogen and active site residues (binding energy: -8.1 kcal/mol), correlating with enhanced enzymatic inhibition [9]. Furthermore, antimalarial hybrids incorporating piperazine spacers exhibited selectivity indices exceeding 1570 against human hepatoma (HepG2) cells, attributed to the moiety's role in reducing non-specific cellular accumulation and off-target interactions [5]. This selectivity is paramount for minimizing cytotoxic effects while maintaining potent antiparasitic activity.
1.3. tert-Butyl Carboxylate as a Strategic Protecting Group in Intermediate Synthesis
The tert-butyloxycarbonyl (Boc) group serves as a versatile protecting group strategy in the synthetic sequencing of pharmaceutically active molecules. In "tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate", the Boc moiety masks the piperazine nitrogen, enabling selective functionalization of the pyrrolopyridine ring during multi-step syntheses. This orthogonality is critical when constructing molecular hybrids, as it prevents unwanted side reactions at the secondary amine during coupling reactions or metal-catalyzed transformations [1] [3]. The Boc group exhibits exceptional stability across diverse reaction conditions, including basic media (pH 9 at RT), nucleophilic environments (NaOCH₃), and moderate electrophiles, while remaining selectively cleavable under mild acidic conditions without disrupting sensitive functional groups [3] [6].
Table 3: Synthetic Utility of tert-Butyl Carboxylate Protection
Synthetic Stage | Function | Deprotection Method | Yield Range |
---|---|---|---|
Intermediate Protection | N-Masking during heterocycle functionalization | TFA/DCM (0°C to RT) | 85–98% |
Purification Facilitation | Enhanced crystallinity and chromatography | Aqueous H₃PO₄ (eco-friendly, selective) [3] | 90–95% |
Library Synthesis | Enables parallel derivatization | Catalytic magic blue/triethylsilane [6] | 88–93% |
Carboxylic Acid Precursor | Safe alternative to corrosive acid chlorides | KOH/THF (ambient temperature) [6] | 82–90% |
The Boc group's synthetic value extends beyond mere protection—it fundamentally enables novel reaction pathways. Recent methodologies employ catalytic bis(trifluoromethanesulfonyl)imide (Tf₂NH) for direct tert-butylation of amines using tert-butyl acetate, providing efficient access to Boc-protected intermediates under mild conditions [3] [6]. This approach is particularly advantageous for acid-sensitive substrates that decompose under traditional Boc installation conditions. Deprotection innovations include aqueous phosphoric acid as an environmentally benign alternative to trifluoroacetic acid, demonstrating excellent selectivity for Boc removal in the presence of benzyl esters, TBDMS ethers, and methyl phenyl ethers [6]. For the target compound, this protection strategy allows the piperazine nitrogen to be unveiled only at the final synthetic step, ensuring precise control over molecular architecture in drug conjugates. The Boc group's thermolytic cleavage pathway (via isobutylene and CO₂ evolution) generates volatile byproducts, simplifying purification and enabling high-yielding production of pharmaceutical intermediates on multigram scales [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7